Spiro Ring Size Comparison: 1,4-Dioxaspiro[4.5]decane vs. 1,4-Dioxaspiro[4.4]nonane Structural Analogs
The primary quantifiable differentiation lies in the molecular architecture. The target compound possesses a 1,4-dioxaspiro[4.5]decane core (a cyclohexane ketal), whereas its closest commercially available analog has a 1,4-dioxaspiro[4.4]nonane core (a cyclopentane ketal) . This difference changes the molecular weight from 353.42 g/mol to 339.39 g/mol and alters the spatial orientation and conformational flexibility of the N-methylacetamide side arm. In analogous CGRP antagonist series by Merck, the shift from a spirocyclopentyl to a spirocyclohexyl constraint on a piperazinone core improved binding affinity (Ki) from 21 pM to 17 pM, decreased rat free fraction (fu) from 0.8% to 0.2%, and decreased plasma clearance (Cl) from 11 to 1.8 mL/min/kg [1]. Although the target compound's specific pharmacophore differs, this class-level evidence confirms that the spiro ring size dictates key molecular properties and precludes simple substitution.
| Evidence Dimension | Spiro ring architecture and derived molecular properties |
|---|---|
| Target Compound Data | 1,4-dioxaspiro[4.5]decane core; Molecular Weight: 353.42 g/mol; Molecular Formula: C17H27N3O5 |
| Comparator Or Baseline | 1,4-dioxaspiro[4.4]nonane core (CAS 899982-41-3); Molecular Weight: 339.39 g/mol; Molecular Formula: C16H25N3O5 |
| Quantified Difference | Δ Molecular Weight = 14.03 g/mol; Ring size difference of one methylene unit leading to altered 3D conformation and lipophilicity. |
| Conditions | Structures derived from vendor-reported molecular formulas [REFS-1, REFS-3]. The biological impact is inferred from a homologous spirocycloalkyl series in an unrelated CGRP antagonist chemotype [1]. |
Why This Matters
This structural difference is the only currently verifiable differentiator; until direct biological testing is performed on both compounds, any claim of functional superiority is unsupported.
- [1] Bell, I. M., et al. (2010). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Med. Chem. Lett., 1(1), 24-29. View Source
